molecular formula C16H14N2O3S B15170962 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione CAS No. 650635-79-3

6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Cat. No.: B15170962
CAS No.: 650635-79-3
M. Wt: 314.4 g/mol
InChI Key: ITRWKRMWNIHFMQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the condensation of 4-methoxyaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(4-Methoxyanilino)-1,3-benzothiazole
  • 6-(4-Methoxyanilino)-2-methyl-1,3-benzothiazole-4,7-dione

Uniqueness

What sets 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

650635-79-3

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

6-(4-methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C16H14N2O3S/c1-8-12(18-10-4-6-11(21-3)7-5-10)15(20)16-13(14(8)19)17-9(2)22-16/h4-7,18H,1-3H3

InChI Key

ITRWKRMWNIHFMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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